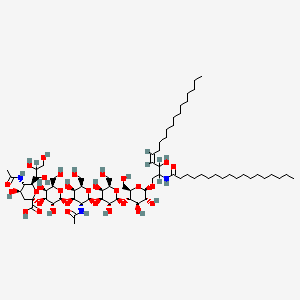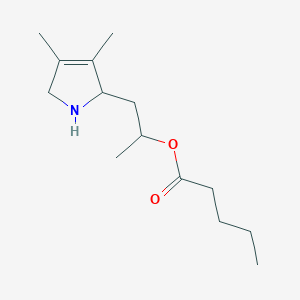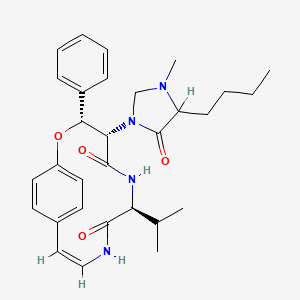![molecular formula C25H22N2O6 B1238043 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/structure/B1238043.png)
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester is an alpha-amino acid ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Süsse and Johne (1987) discuss the preparation of 2,4-Dioxo-quinazolin-1-yl-acetic acid esters, which are closely related to the compound . These esters are prepared by reacting benzoxazine diones with urea or substituted anthranilic acid ester with potassium cyanate (Süsse & Johne, 1987).
Anticancer and Antioxidant Properties
- Awad et al. (2018) synthesized α-aminophosphonates based quinazolinone moiety, which demonstrated promising anticancer and antioxidant activities. These compounds were synthesized from a similar compound and displayed significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).
Chemical Reactions and Derivatives Formation
- Bonanomi and Palazzo (1977) reported the formation of various esters from a reaction involving a compound similar to the one . They discussed the mechanism of their formation and provided insights into the structural properties of these compounds (Bonanomi & Palazzo, 1977).
Synthesis of Novel Esters
- Acharyulu et al. (2009) described the synthesis of new esters related to the compound of interest, emphasizing the steps and the structural data supporting the formation of these new compounds (Acharyulu et al., 2009).
Metal Complex Formation
- Hussien et al. (2017) explored the formation of metal complexes with 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, a similar compound. They studied the structure and biological activities of these complexes, including antibacterial and antifungal activities (Hussien et al., 2017).
Eigenschaften
Produktname |
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester |
|---|---|
Molekularformel |
C25H22N2O6 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetate |
InChI |
InChI=1S/C25H22N2O6/c1-31-21-13-12-18(14-22(21)32-2)27-24(29)19-10-6-7-11-20(19)26(25(27)30)15-23(28)33-16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
OVVOBCPUDNVSCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



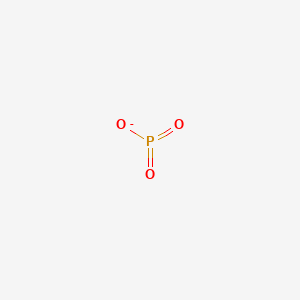
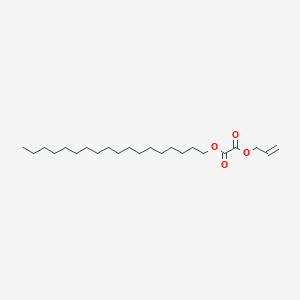
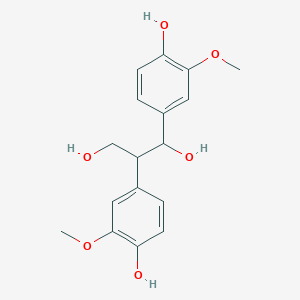

![Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-](/img/structure/B1237971.png)



![[(1S,2R,4R,7Z,10S,11R)-4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237975.png)

